sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate
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Overview
Description
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is a type of glycerophospholipid, which plays a crucial role in the formation of cell membranes and the regulation of various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate involves multiple steps. The process typically starts with the esterification of glycerol with heptadecanoic acid and icosa-11,14,17-trienoic acid. The resulting intermediate is then phosphorylated using phosphoric acid under controlled conditions to form the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing critical roles .
Major Products Formed: The major products formed from these reactions include modified glycerophospholipids with altered fatty acid chains or functional groups. These modifications can enhance the compound’s stability, solubility, and biological activity.
Scientific Research Applications
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate has numerous scientific research applications. In chemistry, it is used as a model compound for studying lipid behavior and interactions. In biology, it plays a role in membrane biology and signal transduction studies. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Industrially, it is used in the formulation of liposomes and other drug delivery systems.
Mechanism of Action
The mechanism of action of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other glycerophospholipids like phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine. These compounds share structural similarities but differ in their fatty acid composition and functional groups.
Uniqueness: What sets sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate apart is its unique combination of deuterated and unsaturated fatty acid chains. This unique structure imparts distinct physicochemical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C43H78NaO10P |
---|---|
Molecular Weight |
814.1 g/mol |
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C43H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-43(47)53-41(39-52-54(48,49)51-37-40(45)36-44)38-50-42(46)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2;/h5,7,11,13,17,19,40-41,44-45H,3-4,6,8-10,12,14-16,18,20-39H2,1-2H3,(H,48,49);/q;+1/p-1/b7-5-,13-11-,19-17-;/t40?,41-;/m1./s1/i38D2,39D2,41D; |
InChI Key |
YNNVOCKGQSBVEE-BFIKWYJMSA-M |
Isomeric SMILES |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC/C=C\C/C=C\C/C=C\CC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCC=CCC=CCC=CCC.[Na+] |
Origin of Product |
United States |
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